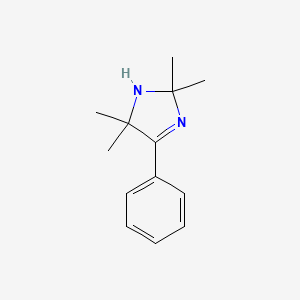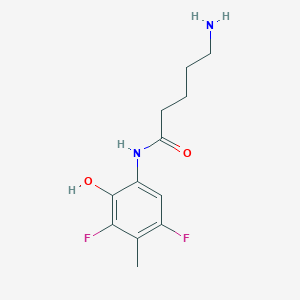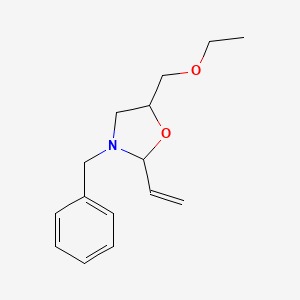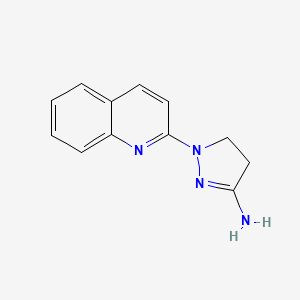![molecular formula C17H18N4OS B14376236 N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-methoxyphenyl)thiourea CAS No. 89334-64-5](/img/structure/B14376236.png)
N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-methoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1H-Benzimidazol-2-yl)ethyl]-N’-(4-methoxyphenyl)thiourea is a compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic compounds characterized by a fusion of benzene and imidazole rings. These compounds have shown significant biological and pharmacological activities, making them valuable in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-Benzimidazol-2-yl)ethyl]-N’-(4-methoxyphenyl)thiourea typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. The reaction conditions often include the use of aldehydes, cyanogen bromide, or carbondisulphide in alkaline alcoholic solutions .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives, including N-[1-(1H-Benzimidazol-2-yl)ethyl]-N’-(4-methoxyphenyl)thiourea, involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-Benzimidazol-2-yl)ethyl]-N’-(4-methoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, halogens, and alkylating agents. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzimidazole N-oxides, while reduction reactions may produce benzimidazole derivatives with reduced functional groups .
Scientific Research Applications
N-[1-(1H-Benzimidazol-2-yl)ethyl]-N’-(4-methoxyphenyl)thiourea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(1H-Benzimidazol-2-yl)ethyl]-N’-(4-methoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with biopolymers in living systems due to their structural similarity to naturally occurring nucleotides. This allows them to inhibit various enzymes and disrupt biological processes, leading to their pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[1-(1H-Benzimidazol-2-yl)ethyl]-N’-(4-methoxyphenyl)thiourea include:
- Thiabendazole
- Albendazole
- Mebendazole
- Fenbendazole
- Omeprazole
- Lansoprazole
Uniqueness
What sets N-[1-(1H-Benzimidazol-2-yl)ethyl]-N’-(4-methoxyphenyl)thiourea apart from other benzimidazole derivatives is its unique combination of functional groups, which confer specific chemical and biological properties. This compound’s structure allows it to interact with different molecular targets and exhibit a range of pharmacological activities, making it a valuable compound for scientific research .
Properties
CAS No. |
89334-64-5 |
|---|---|
Molecular Formula |
C17H18N4OS |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1-[1-(1H-benzimidazol-2-yl)ethyl]-3-(4-methoxyphenyl)thiourea |
InChI |
InChI=1S/C17H18N4OS/c1-11(16-20-14-5-3-4-6-15(14)21-16)18-17(23)19-12-7-9-13(22-2)10-8-12/h3-11H,1-2H3,(H,20,21)(H2,18,19,23) |
InChI Key |
KGMITXMGYPQVCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)NC(=S)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






phenylsilane](/img/structure/B14376198.png)


![2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone](/img/structure/B14376220.png)

![Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane](/img/structure/B14376232.png)



methyl]-5-phenylfuran-2,3-dione](/img/structure/B14376253.png)
